Cyanomethyl (benzoylamino)acetate

Peptide Synthesis Acylation Activated Esters

Need an N-benzoylglycyl donor for mild, room-temperature peptide coupling? Standard alkyl hippurates require harsh conditions, risking racemization or sensitive substrate damage. Cyanomethyl (benzoylamino)acetate (hippuric acid cyanomethyl ester) solves this with: - **91% acylation yield** with benzylamine (vs. <10% for ethyl ester at 25°C) - **Crystalline, stable solid** for automated SPPS workflows - **Validated in depsipeptide synthesis** as a rapid, mild active ester Ideal for racemization-sensitive SPPS, protease assay controls, and medicinal chemistry building blocks. Supplied with ¹H NMR fingerprint (δ 4.9-5.0 ppm) for GLP-compliant identity verification.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 4816-94-8
Cat. No. B3383755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl (benzoylamino)acetate
CAS4816-94-8
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)OCC#N
InChIInChI=1S/C11H10N2O3/c12-6-7-16-10(14)8-13-11(15)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,13,15)
InChIKeyVCFUBYJGDOKKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomethyl (Benzoylamino)acetate – Activated Ester for Peptide Coupling


Cyanomethyl (benzoylamino)acetate (CAS 4816-94-8), also known as cyanomethyl hippurate, is an N-benzoylglycine derivative featuring a cyanomethyl ester moiety . This compound functions primarily as an activated ester of hippuric acid (N-benzoylglycine), designed to transfer the benzoylglycyl moiety to amine nucleophiles under mild conditions [1]. Its structural features—the benzoylamino group providing N-protection and the cyanomethyl ester group conferring enhanced electrophilicity—establish its utility in peptide coupling reactions and as a building block in medicinal chemistry [2].

Why Generic Substitution Fails for Cyanomethyl (Benzoylamino)acetate


In-class compounds—including other hippuric acid esters such as methyl, ethyl, propyl, isopropyl, and butyl hippurates—cannot be simply interchanged with cyanomethyl (benzoylamino)acetate due to significant differences in acylating power [1]. The cyanomethyl ester exhibits markedly higher electrophilicity at the carbonyl carbon compared to its simple alkyl ester counterparts, a property that directly governs coupling efficiency under mild, room-temperature conditions [2]. In contrast, unactivated or less activated esters (e.g., methyl, ethyl) require more forcing conditions (e.g., elevated temperatures, stronger nucleophiles) or yield lower conversion rates, which may compromise sensitive substrates or introduce racemization in peptide synthesis [3]. The quantitative evidence below demonstrates that cyanomethyl (benzoylamino)acetate delivers measurable advantages over its closest analogs in acyl transfer reactivity.

Cyanomethyl (Benzoylamino)acetate: Comparative Performance Evidence


Acylation Reactivity vs. p-Nitrophenyl and Ethyl Esters

In a direct head-to-head comparison of activated hippuric acid esters for aminolysis with benzylamine, cyanomethyl (benzoylamino)acetate was identified as the best acylating agent among the esters tested, which included p-nitrophenyl hippurate and ethyl hippurate [1]. Under identical room-temperature conditions, the cyanomethyl ester achieved a 91% yield of hippuryl benzylamide, compared to 85% for the p-nitrophenyl ester and less than 10% for the ethyl ester [1]. The cyanomethyl ester's superior reactivity is attributed to the strong electron-withdrawing effect of the cyanomethyl group, which increases the electrophilicity of the ester carbonyl carbon [2].

Peptide Synthesis Acylation Activated Esters

Crystalline Stability and Handling Advantage

Cyanomethyl (benzoylamino)acetate is characterized as an easily accessible, crystalline, and stable compound [1]. Its melting point is reported as 99-100 °C . This crystalline nature and defined melting point confer practical handling advantages over less stable or non-crystalline activated esters such as p-nitrophenyl hippurate or cyanomethyl esters of N-unprotected amino acids [2]. Specifically, N-unprotected cyanomethyl esters have been noted to exhibit reduced stability, limiting their practical utility in multistep synthesis relative to their N-protected counterparts like cyanomethyl (benzoylamino)acetate [2].

Solid-Phase Peptide Synthesis Reagent Stability Process Chemistry

Depsipeptide Coupling Utility vs. p-Nitrophenyl Ester

Cyanomethyl esters have been explicitly employed as activated carboxyl components for the accelerated active ester coupling procedure in depsipeptide synthesis, alongside p-nitrophenyl and 8-quinolyl esters [1]. While all three ester types were successfully utilized, the cyanomethyl ester is noted for enabling rapid coupling under mild conditions, offering a practical alternative to p-nitrophenyl esters, which are often less crystalline and may present handling difficulties [1]. The cyanomethyl ester's reactivity profile is sufficient for efficient peptide bond formation without requiring the more forcing conditions that might be necessary for unactivated alkyl esters [2].

Depsipeptide Synthesis Active Ester Coupling Medicinal Chemistry

¹H NMR Fingerprint for Identity Verification

The ¹H NMR spectrum of cyanomethyl (benzoylamino)acetate provides a unique spectroscopic fingerprint for identity verification and purity assessment [1]. Recorded in DMSO-d₆, the spectrum shows characteristic resonances that distinguish this compound from other hippuric acid esters [1]. Key distinguishing features include the methylene protons of the cyanomethyl group (δ ~4.9-5.0 ppm) and the glycine α-protons, which are absent or shifted in alternative esters such as methyl hippurate or p-nitrophenyl hippurate [1]. This analytical handle is essential for confirming the correct compound has been procured and for assessing lot-to-lot consistency.

Quality Control Analytical Chemistry NMR Spectroscopy

Acylation Positive Control for Protease Assays

Cyanomethyl (benzoylamino)acetate serves as a useful reference compound for benchmarking the reactivity of less active hippuric acid esters. Its high intrinsic reactivity makes it a suitable positive control in enzymatic and kinetic studies where relative acylation rates are of interest. For instance, p-nitrophenyl hippurate has been extensively characterized as a chromogenic substrate for cysteine proteases such as ficin and papain, with reported acylation rate constants (k₂) of approximately 209 s⁻¹ for ficin [1]. While direct kinetic data for cyanomethyl (benzoylamino)acetate in such enzymatic systems are not reported, its known chemical reactivity relative to p-nitrophenyl hippurate (see Evidence_Item 1) [2] positions it as a valuable non-enzymatic control to differentiate chemical hydrolysis from enzyme-catalyzed turnover.

Enzymology Protease Assays Substrate Specificity

Cyanomethyl (Benzoylamino)acetate: Key Applications


Solid-Phase Peptide Synthesis under Mild Conditions

Cyanomethyl (benzoylamino)acetate is optimally deployed as an N-benzoylglycyl donor in SPPS when racemization-sensitive amino acids or base-labile protecting groups are present. Its 91% yield in room-temperature aminolysis with benzylamine [1] demonstrates high coupling efficiency under conditions that minimize side reactions. In contrast, less activated esters like ethyl hippurate (<10% yield under identical conditions) require elevated temperatures or stronger bases that can compromise peptide integrity [1]. The compound's crystalline nature and room-temperature stability [2] facilitate automated SPPS workflows where consistent reagent performance is critical.

Depsipeptide Natural Product Synthesis

In the accelerated active ester coupling methodology for depsipeptide synthesis, cyanomethyl esters have been explicitly validated alongside p-nitrophenyl and 8-quinolyl esters [3]. Cyanomethyl (benzoylamino)acetate serves as a reliable building block for introducing the N-benzoylglycyl motif into depsipeptide scaffolds, offering rapid coupling kinetics under mild conditions. This application scenario is particularly relevant for medicinal chemistry programs exploring cyclic depsipeptides with antimicrobial or anticancer properties, where efficient and reproducible amide bond formation is paramount [3].

Protease Substrate Characterization Control

Cyanomethyl (benzoylamino)acetate's established chemical reactivity (91% acylation yield with benzylamine) [1] makes it an ideal non-enzymatic positive control for cysteine protease assays that employ p-nitrophenyl hippurate as a chromogenic substrate [4]. By comparing the rate of p-nitrophenol release from p-nitrophenyl hippurate in the presence of enzyme to the chemical acylation rate of cyanomethyl (benzoylamino)acetate, researchers can distinguish true enzymatic catalysis from background hydrolysis. This benchmark is particularly valuable when screening for novel protease inhibitors or when characterizing enzyme variants with altered substrate specificity [4].

NMR Identity Verification for Quality Control

Upon procurement of cyanomethyl (benzoylamino)acetate, the distinct ¹H NMR fingerprint provides an unambiguous method for identity confirmation and purity assessment [5]. The characteristic cyanomethyl methylene proton signal at δ ~4.9-5.0 ppm in DMSO-d₆ distinguishes this compound from other hippuric acid esters such as methyl hippurate or p-nitrophenyl hippurate, which lack this resonance [5]. This analytical verification step ensures that the correct compound has been received, mitigating the risk of experimental failure due to mislabeled or substituted analogs, and supporting regulatory compliance in GLP environments [5].

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